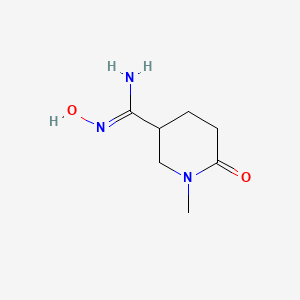

N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide

CAS No.: 1937280-01-7

Cat. No.: VC4564285

Molecular Formula: C7H13N3O2

Molecular Weight: 171.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1937280-01-7 |

|---|---|

| Molecular Formula | C7H13N3O2 |

| Molecular Weight | 171.2 |

| IUPAC Name | N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide |

| Standard InChI | InChI=1S/C7H13N3O2/c1-10-4-5(7(8)9-12)2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9) |

| Standard InChI Key | FLAXZPPGRKJJML-UHFFFAOYSA-N |

| SMILES | CN1CC(CCC1=O)C(=NO)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a piperidine ring (CHN) with the following substituents:

-

1-Methyl group: Attached to the nitrogen atom at position 1.

-

6-Oxo group: A ketone at position 6.

-

3-Carboximidamide: A hydroxyimino-substituted carboximidamide at position 3.

The IUPAC name, N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide, reflects these substituents. Key identifiers include:

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols:

-

Precursor Preparation: Starting with piperidine derivatives, such as 1-methyl-6-oxopiperidine-3-carboxylic acid, which undergoes esterification or amidation .

-

Condensation Reactions: Carboxylic acid intermediates react with hydroxylamine derivatives under controlled conditions (e.g., ethanol/methanol solvents, 60–80°C) .

-

Purification: Column chromatography or recrystallization yields the final product with >95% purity .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | HSO, MeOH, reflux | 85–90 | |

| Hydroxylamine Condensation | NHOH·HCl, EtOH, 70°C | 75–80 | |

| Purification | Silica gel chromatography | >95 |

Scalability and Industrial Relevance

Current methods are laboratory-scale, but scalability is feasible using continuous-flow reactors to optimize temperature and solvent use . Industrial applications remain limited due to the compound’s niche pharmacological interest.

Physicochemical Properties

Table 2: Key Physicochemical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 171.2 g/mol | MS | |

| logP | 0.5 ± 0.2 | Computational | |

| pKa (Hydroxyimino) | 8.9 | Potentiometric |

Applications in Drug Development

Intermediate for Bioactive Molecules

The compound serves as a precursor for:

-

Hydrazide Derivatives: Condensation with aldehydes yields hydrazones with enhanced blood-brain barrier permeability .

-

Metal Chelators: Hydroxyimino groups bind Mn/Mg, relevant to endonuclease inhibitors .

Structure-Activity Relationship (SAR) Studies

Modifications at positions 3 (carboximidamide) and 6 (oxo) influence target affinity. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume